molecular formula C10H8BrNO2 B13898764 Methyl 8-bromoindolizine-1-carboxylate

Methyl 8-bromoindolizine-1-carboxylate

Cat. No.: B13898764
M. Wt: 254.08 g/mol
InChI Key: DFIYJMSAHKYAJV-UHFFFAOYSA-N
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Description

Methyl 8-bromoindolizine-1-carboxylate is a brominated indolizine derivative characterized by a fused bicyclic aromatic structure (indolizine core) substituted with a bromine atom at the 8-position and a methyl ester group at the 1-position. Indolizines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and agrochemicals due to their structural rigidity and electronic properties.

Though the provided evidence lacks direct data on this compound, analogous methyl esters and brominated aromatic systems (e.g., methyl salicylate, methyl esters of diterpenoids) suggest that its physical properties, such as melting point, boiling point, and solubility, are influenced by the electron-withdrawing bromine and polar ester group .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 8-bromoindolizine-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-12-5-2-3-8(11)9(7)12/h2-6H,1H3

InChI Key

DFIYJMSAHKYAJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method involves the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 8-bromoindolizine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 8-bromoindolizine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its structure-activity relationship (SAR) help in understanding its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 8-bromoindolizine-1-carboxylate, we compare it with structurally or functionally related compounds, focusing on reactivity, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound ~254.1 (estimated) 8-Br, 1-COOCH₃ Electrophilic substitution at C8; Suzuki coupling Pharmaceutical intermediates, ligands
Methyl indolizine-1-carboxylate ~175.2 1-COOCH₃ Less reactive; ester hydrolysis Fluorescent probes, organic synthesis
8-Nitroindolizine-1-carboxylic acid ~222.2 8-NO₂, 1-COOH Acid-catalyzed reactions; redox activity Catalysis, polymer additives
Methyl salicylate 152.1 2-OH (esterified) Ester hydrolysis; UV absorption Fragrances, topical analgesics

Key Findings:

Reactivity: The bromine atom in this compound facilitates cross-coupling reactions, unlike its non-halogenated counterpart (methyl indolizine-1-carboxylate), which is primarily used in ester-based transformations . Compared to nitro-substituted indolizines (e.g., 8-nitroindolizine-1-carboxylic acid), the bromo derivative offers milder reaction conditions for metal-catalyzed coupling, avoiding the oxidative instability associated with nitro groups.

Physicochemical Properties: The bromine atom increases molecular weight and polarizability, likely raising the boiling point relative to methyl indolizine-1-carboxylate. This trend aligns with methyl ester comparisons in Table 3 of , where halogenated esters exhibit higher boiling points than non-halogenated analogs . Solubility in nonpolar solvents (e.g., hexane) is expected to be lower than that of methyl salicylate due to the larger aromatic system and bromine’s electron-withdrawing effect .

Applications: Unlike methyl salicylate (used in consumer products), this compound is specialized for synthetic chemistry, particularly in constructing complex heterocycles for drug discovery. Its ester group allows for straightforward conversion to carboxylic acids or amides, a flexibility absent in non-esterified bromoindolizines.

Biological Activity

Methyl 8-bromoindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from indolizine, a bicyclic structure known for its presence in various natural products and synthetic compounds. The introduction of a bromine atom at the 8-position enhances its reactivity and biological profile. The synthesis typically involves bromination of indolizine derivatives followed by carboxylation processes.

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1BrominationNBS70
2CarboxylationCO2, Base50
3EsterificationMethanol, Acid85

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics.

  • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential as an antibacterial agent in clinical settings .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

  • Mechanism : It is hypothesized that this compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Pharmacological Applications

  • Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
    • Study Findings : In a xenograft model, treatment with the compound resulted in a significant reduction in tumor size compared to controls .
  • Neurological Disorders : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) indicates potential applications in treating neurodegenerative diseases.
    • Research Insight : It has been shown to enhance cognitive function in animal models by modulating nAChR activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indolizine ring can lead to enhanced potency or selectivity for specific biological targets.

Modification PositionEffect on Activity
C(7)Increased anti-cancer activity
C(5)Enhanced antibacterial properties
C(3)Improved anti-inflammatory effects

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